molecular formula C8H11ClF2O B2772457 2-Cyclohexyl-2,2-difluoroacetyl chloride CAS No. 1557400-70-0

2-Cyclohexyl-2,2-difluoroacetyl chloride

Cat. No.: B2772457
CAS No.: 1557400-70-0
M. Wt: 196.62
InChI Key: IEHZGTMESCPWFV-UHFFFAOYSA-N
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Description

2-Cyclohexyl-2,2-difluoroacetyl chloride is a chemical compound with the molecular formula C8H11ClF2O and a molecular weight of 196.62 g/mol . It is characterized by the presence of a cyclohexyl group attached to a difluoroacetyl chloride moiety.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials.

Safety and Hazards

Safety data sheets provide information about the potential hazards of a compound and how to handle it safely . For 2-Cyclohexyl-2,2-difluoroacetyl chloride, it’s important to avoid breathing in the compound and to use personal protective equipment when handling it .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyl-2,2-difluoroacetyl chloride typically involves the reaction of cyclohexylmagnesium bromide with difluoroacetyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride group. The general reaction scheme is as follows:

Cyclohexylmagnesium bromide+Difluoroacetyl chloride2-Cyclohexyl-2,2-difluoroacetyl chloride\text{Cyclohexylmagnesium bromide} + \text{Difluoroacetyl chloride} \rightarrow \text{this compound} Cyclohexylmagnesium bromide+Difluoroacetyl chloride→2-Cyclohexyl-2,2-difluoroacetyl chloride

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis route mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-2,2-difluoroacetyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, the acyl chloride group hydrolyzes to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran.

    Hydrolysis: Water or aqueous bases like sodium hydroxide can be used under mild conditions.

    Reduction: Lithium aluminum hydride or other strong reducing agents are used under anhydrous conditions.

Major Products Formed

    Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

    Carboxylic Acid: Formed from hydrolysis.

    Alcohol: Formed from reduction.

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-2,2-difluoroacetyl chloride is primarily based on its reactivity as an acylating agent. The acyl chloride group can react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclohexylacetyl chloride: Similar structure but lacks the difluoro groups.

    2,2-Difluoroacetyl chloride: Lacks the cyclohexyl group.

    Cyclohexyl chloride: Lacks the acyl chloride and difluoro groups.

Uniqueness

2-Cyclohexyl-2,2-difluoroacetyl chloride is unique due to the presence of both the cyclohexyl and difluoroacetyl chloride moieties. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-cyclohexyl-2,2-difluoroacetyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClF2O/c9-7(12)8(10,11)6-4-2-1-3-5-6/h6H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEHZGTMESCPWFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C(=O)Cl)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1557400-70-0
Record name 2-cyclohexyl-2,2-difluoroacetyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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